molecular formula C11H9FN2O2 B1320450 N-(5-amino-2-fluorophenyl)furan-2-carboxamide CAS No. 926223-38-3

N-(5-amino-2-fluorophenyl)furan-2-carboxamide

Cat. No.: B1320450
CAS No.: 926223-38-3
M. Wt: 220.2 g/mol
InChI Key: IABXLXRZHNDODH-UHFFFAOYSA-N
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Description

N-(5-amino-2-fluorophenyl)furan-2-carboxamide is an organic compound that features a fluorinated aromatic amine linked to a furan ring through an amide bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-amino-2-fluorophenyl)furan-2-carboxamide typically involves the following steps:

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

N-(5-amino-2-fluorophenyl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-(5-amino-2-fluorophenyl)furan-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism by which N-(5-amino-2-fluorophenyl)furan-2-carboxamide exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. This binding can inhibit or activate biological pathways, leading to the desired therapeutic or biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-Amino-2-fluorophenyl derivatives: These compounds share the fluorinated aromatic amine structure but differ in the attached functional groups.

    Furamide derivatives: Compounds with variations in the furan ring or the amide linkage.

Uniqueness

N-(5-amino-2-fluorophenyl)furan-2-carboxamide is unique due to the combination of the fluorinated aromatic amine and the furan ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields .

Properties

IUPAC Name

N-(5-amino-2-fluorophenyl)furan-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN2O2/c12-8-4-3-7(13)6-9(8)14-11(15)10-2-1-5-16-10/h1-6H,13H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IABXLXRZHNDODH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NC2=C(C=CC(=C2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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